4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-13-19(14(2)27-22-13)28(24,25)23-8-6-15(7-9-23)11-26-18-10-17(20-12-21-18)16-4-3-5-16/h10,12,15-16H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVIJGMCXKPWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Cyclobutylpyrimidine Moiety: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Isoxazole Ring: This step may involve cyclization reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural, physicochemical, and pharmacological data. Below is a general framework for such comparisons, informed by common practices in crystallography and drug discovery:
Table 1: Hypothetical Comparison Based on Structural Analogues
Key Observations:
Structural Uniqueness : The cyclobutyl group and 3,5-dimethyloxazole sulfonamide in the target compound may enhance steric bulk and electronic effects compared to phenyl or cyclopropyl analogs. This could influence binding affinity and metabolic stability.
Crystallographic Refinement : Unlike simpler analogs, the target compound’s structural resolution likely employs SHELXL due to its robustness in handling complex small molecules .
Target Specificity : Sulfonamide-containing pyrimidines often exhibit activity against kinases or bacterial targets. The oxazole moiety in this compound may confer selectivity for eukaryotic enzymes over prokaryotic ones.
Limitations of Available Evidence
Thus, pharmacological or functional comparisons cannot be substantiated here. For a rigorous analysis, additional sources detailing synthetic routes, bioactivity, or crystallographic parameters (e.g., bond lengths, angles) would be required.
Recommendations for Further Research
Structural Studies : Use SHELXD/SHELXE pipelines for high-throughput phasing if crystallizing derivatives .
Database Mining : Explore repositories like PubChem or CSD (Cambridge Structural Database) for analogs with resolved structures.
Pharmacological Profiling : Compare inhibitory potency against targets like PI3K or EGFR kinases, common for pyrimidine derivatives.
Biological Activity
The compound 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a novel synthetic molecule with potential biological activity. This article reviews its biological properties, including antibacterial effects, enzyme inhibition, and other pharmacological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into its key components:
- Cyclobutyl group : A four-membered carbon ring that contributes to the compound's unique chemical properties.
- Pyrimidine core : A heterocyclic aromatic organic compound that is significant in various biological activities.
- Oxazole moiety : This contributes to the compound's potential as a sulfonamide derivative, known for diverse pharmacological effects.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that may interact with biological systems in multiple ways.
Antibacterial Activity
Recent studies have evaluated the antibacterial activity of similar compounds featuring piperidine and oxazole moieties. For instance, compounds with similar structures demonstrated moderate to strong activity against several bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. In vitro studies indicate that similar compounds exhibit strong inhibitory effects on these enzymes, which are crucial for various physiological processes.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Type | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound E | Urease | 0.63 ± 0.001 |
Pharmacological Potential
The pharmacological implications of compounds like this compound extend beyond antibacterial and enzyme inhibition. They may also exhibit:
- Anticancer properties : Compounds with similar structures have shown promise in cancer chemotherapy .
- Anti-inflammatory effects : Research indicates potential anti-inflammatory activities linked to piperidine derivatives .
Case Study 1: Antibacterial Screening
A study synthesized a series of piperidine derivatives, including those with sulfonamide functionalities. The screening revealed that certain derivatives exhibited significant antibacterial activity against multiple strains, suggesting that modifications in the structure can enhance efficacy .
Case Study 2: Enzyme Inhibition Assays
In another investigation focused on enzyme inhibition, derivatives were tested for their ability to inhibit AChE and urease. The results indicated that specific structural features were critical for enhancing inhibitory potency, with some compounds achieving IC50 values significantly lower than reference standards .
Q & A
Q. What are the key strategies for synthesizing 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine in academic research?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonylation : Introducing the 3,5-dimethyl-1,2-oxazole-4-sulfonyl group to the piperidine ring via nucleophilic substitution under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine) .
- Cyclobutyl Group Attachment : Alkylation or Mitsunobu reactions to link the cyclobutyl moiety to the pyrimidine core .
- Coupling Reactions : Etherification (e.g., Williamson synthesis) to connect the methoxy-piperidine intermediate to the pyrimidine ring .
Critical Considerations: Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid byproducts like over-sulfonylated derivatives.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) .
- Spectroscopy : Confirm structure via H/C NMR (e.g., cyclobutyl protons at δ 2.5–3.0 ppm; sulfonyl group at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) .
- X-ray Crystallography : For absolute configuration verification, if single crystals are obtainable .
Q. What solubility challenges are anticipated for this compound, and how can they be addressed?
- Methodological Answer : The compound’s lipophilic groups (cyclobutyl, sulfonyl) may limit aqueous solubility. Strategies include:
- Solvent Screening : Test DMSO for stock solutions and dilute in PBS for biological assays .
- Salt Formation : Explore hydrochloride or mesylate salts to improve polar interactions .
- Nanoparticle Formulation : Use PEGylation or liposomal encapsulation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace cyclobutyl with cyclohexyl or methyl groups) to assess steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to map interactions with active sites (e.g., sulfonyl group’s role in H-bonding) .
Q. How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal incubation) and tissue distribution (LC-MS/MS) to identify metabolic liabilities .
- Metabolite Identification : Use C labeling or HRMS to detect oxidative metabolites (e.g., sulfoxide derivatives) that may reduce efficacy .
- Dose Optimization : Adjust dosing regimens in animal models to account for rapid clearance .
Q. What advanced methods can optimize synthetic yield and scalability of the piperidine-sulfonyl intermediate?
- Methodological Answer :
- Catalysis : Screen Pd/C or Ni catalysts for selective sulfonylation under hydrogenation conditions .
- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and reduce byproducts .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems .
Q. How can researchers evaluate the compound’s interaction with cytochrome P450 enzymes to predict drug-drug interactions?
- Methodological Answer :
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in human liver microsomes .
- Time-Dependent Inhibition (TDI) : Pre-incubate the compound with NADPH to assess mechanism-based inactivation .
- In Silico Prediction : Apply QSAR models (e.g., StarDrop) to prioritize high-risk isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
